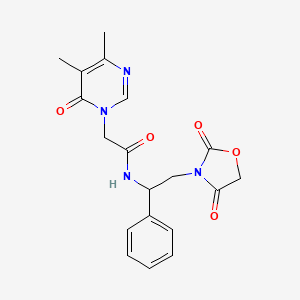
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide is a synthetic organic molecule that exhibits a complex structure combining features from multiple chemical classes. Its potential biological activities make it a subject of interest in pharmaceutical research, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
This compound includes a pyrimidine moiety , an oxazolidinone ring , and an acetamide group , which contribute to its biological activities. The molecular formula is C19H24N4O3 with a molecular weight of approximately 356.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through mechanisms involving enzyme inhibition.
- Anticancer Potential : The structural features of the compound indicate possible interactions with cellular targets involved in cancer progression, making it a candidate for anticancer drug development.
- Enzyme Inhibition : The oxazolidinone component is known for its ability to inhibit certain enzymes, particularly those related to bacterial resistance mechanisms.
The mechanism of action for this compound likely involves the following pathways:
- Enzyme Binding : The acetamide group may facilitate binding to active sites on target enzymes, disrupting their function and leading to decreased bacterial viability or altered metabolic processes in cancer cells.
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities with various proteins implicated in disease pathways, providing insights into its potential therapeutic applications.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Here are some notable findings:
-
Synthesis and Characterization :
- The compound was synthesized through multi-step organic reactions involving cyclization and functional group modifications to achieve the desired structure.
- Characterization techniques such as NMR and mass spectrometry confirmed the identity and purity of the synthesized product.
-
In Vitro Studies :
- In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity assays indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies have shown favorable absorption and distribution characteristics, with moderate bioavailability observed in animal models.
特性
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-12-13(2)20-11-22(18(12)26)9-16(24)21-15(14-6-4-3-5-7-14)8-23-17(25)10-28-19(23)27/h3-7,11,15H,8-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWKWECQGDTTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














